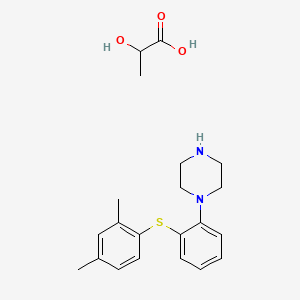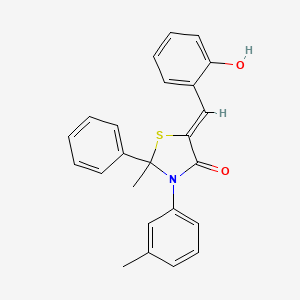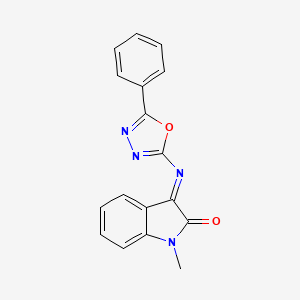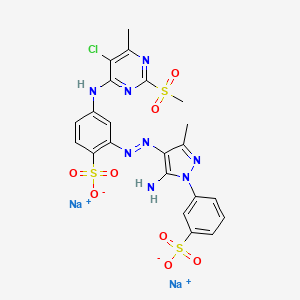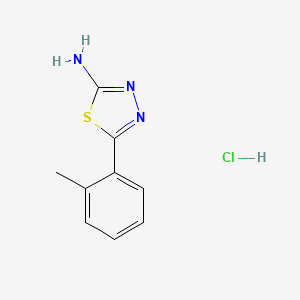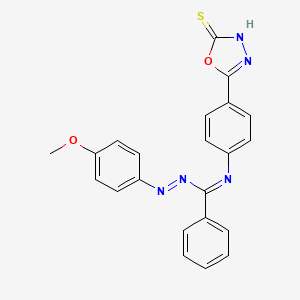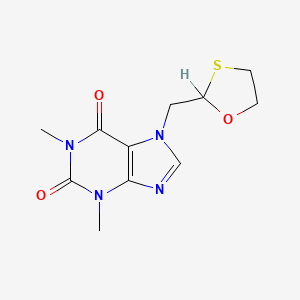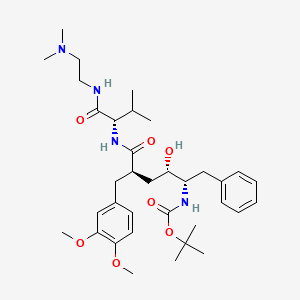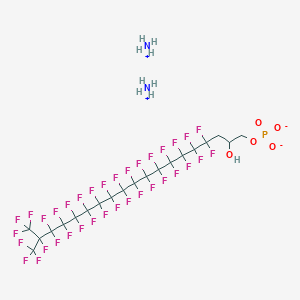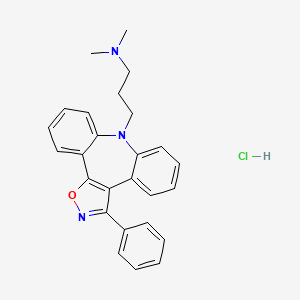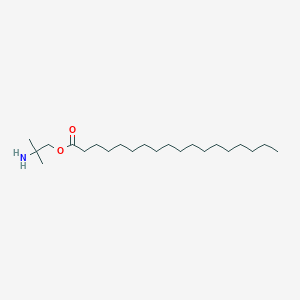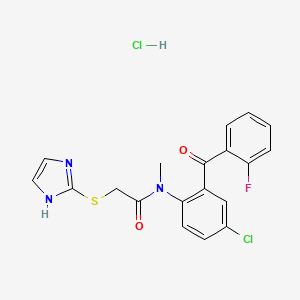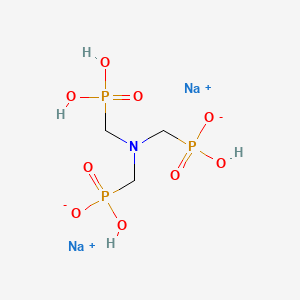
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₁₀NNa₂O₉P₃. It is commonly used in various industrial applications due to its ability to chelate metal ions and inhibit scale formation. This compound is known for its stability and effectiveness in a wide range of pH levels, making it a valuable additive in water treatment, detergents, and other industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through the reaction of nitrilotris(methylene)triphosphonic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of nitrilotris(methylene)triphosphonic acid in water.
- Addition of sodium hydroxide to the solution under controlled temperature and pH conditions.
- Stirring the mixture until the reaction is complete, followed by filtration and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps maintain the desired reaction parameters and quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, preventing their precipitation and scale formation.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions.
Major Products Formed
Chelation: The major products are stable metal-phosphonate complexes.
Hydrolysis: The hydrolysis products include phosphonic acid derivatives and other related compounds.
Aplicaciones Científicas De Investigación
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various assays and reactions.
Biology: Employed in studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances, such as osteoporosis and certain types of kidney stones.
Mecanismo De Acción
The mechanism of action of disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound prevents their precipitation and subsequent scale formation. This chelation process is facilitated by the presence of multiple phosphonate groups in the molecule, which interact with the metal ions through coordination bonds .
Comparación Con Compuestos Similares
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): Another widely used chelating agent with similar applications in water treatment and analytical chemistry.
Nitrilotriacetic acid (NTA): A chelating agent used in detergents and water treatment, but with different chemical properties and stability compared to disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate.
Uniqueness
This compound is unique due to its high stability across a wide range of pH levels and its effectiveness in chelating a variety of metal ions. This makes it a versatile and reliable additive in various industrial and research applications .
Propiedades
Número CAS |
4105-01-5 |
|---|---|
Fórmula molecular |
C3H10NNa2O9P3 |
Peso molecular |
343.01 g/mol |
Nombre IUPAC |
disodium;hydroxy-[[[hydroxy(oxido)phosphoryl]methyl-(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.2Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
Clave InChI |
RZUKJGSTAHDNMV-UHFFFAOYSA-L |
SMILES canónico |
C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


